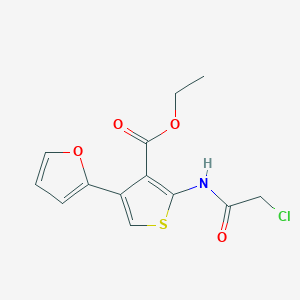

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate

Description

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate (CAS: 356568-72-4) is a thiophene-based heterocyclic compound featuring a chloroacetamido group at position 2, an ethyl carboxylate at position 3, and a furan-2-yl substituent at position 4. Its molecular formula is estimated as C₁₃H₁₃ClNO₄S, with a molecular weight of ~313.8 g/mol . The compound is primarily utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals.

The chloroacetamido moiety may confer alkylating properties, a feature shared with structurally related compounds.

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(furan-2-yl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S/c1-2-18-13(17)11-8(9-4-3-5-19-9)7-20-12(11)15-10(16)6-14/h3-5,7H,2,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKQPZCYYCVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359122 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356568-72-4 | |

| Record name | Ethyl 2-[(2-chloroacetyl)amino]-4-(2-furanyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356568-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the furan ring and the chloroacetamido group. The final step involves esterification to form the ethyl ester.

Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Chloroacetamido Group Addition: The chloroacetamido group is typically introduced through a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with an amine group on the thiophene ring.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The furan and thiophene rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl 2-(2-chloroacetamido)thiophene-3-carboxylates, differing in substituents at position 4. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Structural and Electronic Differences

Furan-2-yl vs. Aryl Substituents: The furan-2-yl group (C₄H₃O) is smaller and more polar than aryl groups (e.g., 4-fluorophenyl: C₆H₄F). This reduces molecular weight and may improve solubility in polar solvents compared to halogenated analogs .

Chloroacetamido Group :

- Common to all compounds, this group enables alkylation or nucleophilic substitution reactions. Its presence suggests shared applications in prodrug design or covalent inhibitor development.

4-Substituent Effects :

- Halogenated phenyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) increase lipophilicity and metabolic stability, making them favorable for drug candidates .

- p-Tolyl and 3,4-dimethylphenyl substituents (e.g., ) further enhance hydrophobicity, which may improve membrane permeability .

Research Findings and Gaps

- Thermal Properties : Melting points and solubility data are absent in the provided evidence, limiting direct comparisons.

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-(furan-2-yl)thiophene-3-carboxylate is a synthetic compound notable for its complex structure, which includes a thiophene ring, a furan group, and a chloroacetamido moiety. This unique configuration contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.

- Chemical Formula : C13H12ClNO4S

- Molecular Weight : Approximately 299.75 g/mol

- CAS Number : 356568-72-4

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its activity against specific targets.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or alteration of protein function. The thiophene and furan rings contribute to the compound's binding affinity and specificity toward various biological targets.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other thiophene derivatives known for their antibacterial and antifungal effects.

- Antiviral Potential : Compounds in this class have shown promise in antiviral applications, particularly against HIV and other viral infections. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance antiviral efficacy.

- Cytotoxic Effects : this compound may demonstrate cytotoxicity against various cancer cell lines. Studies on related compounds have shown significant inhibitory effects on cell proliferation in human cancer models.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves acylation of a thiophene-3-carboxylate precursor with 2-chloroacetyl chloride. A common method includes:

- Dissolving the precursor (e.g., ethyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.

- Dropwise addition of 2-chloroacetyl chloride under ice-cooled conditions to control exothermic reactions.

- Reaction monitoring via TLC, followed by solvent evaporation, aqueous washing, and recrystallization from ethanol . Alternative routes: Cyanoacetylation or Knoevenagel condensation may adapt to introduce substituents, as seen in analogous thiophene derivatives .

Q. What safety precautions are critical during handling?

- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .

- Protective measures : Use nitrile gloves, goggles, and fume hoods. For spills, absorb with inert material and avoid water to prevent dispersion .

- Storage : Keep in a cool, dry place away from oxidizing agents .

Q. How is the compound characterized post-synthesis?

- Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) to confirm substituent integration; IR for amide (C=O, ~1650 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) bands .

- Mass spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+) .

- Elemental analysis : Confirm C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- Catalyst tuning : Replace TEA with stronger bases (e.g., DBU) to enhance acylation efficiency.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates, but ensure compatibility with chloroacetyl chloride .

- Temperature control : Gradual warming from 0°C to room temperature reduces side reactions (e.g., hydrolysis of chloroacetamide) .

Q. What role does the furan-2-yl substituent play in bioactivity?

- The furan ring’s electron-rich nature may enhance π-π stacking with biological targets, as seen in anti-inflammatory thiophene derivatives .

- Comparative studies with phenyl or thienyl analogs (e.g., ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) suggest furan’s lower steric hindrance improves binding kinetics .

Q. How to address discrepancies in NMR data for structural confirmation?

- Solvent selection : Use DMSO-d6 to resolve amide proton broadening; deuterated chloroform for ester group clarity .

- 2D NMR : COSY and HSQC to assign overlapping signals (e.g., furan protons vs. thiophene ring protons) .

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation, though challenging due to ester group flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.